5-Imino-1,5-dihydro-2H-tetraazol-2-amine

Description

Contextual Significance within Tetrazole Chemistry

The tetrazole ring, a five-membered aromatic system composed of four nitrogen atoms and one carbon atom, is a cornerstone of modern heterocyclic chemistry. Its derivatives have found applications in a multitude of fields, underscoring the importance of understanding each unique structural variation.

Tetrazole derivatives are a class of compounds with a high nitrogen content, a feature that often imparts them with a high heat of formation. This has made them attractive candidates for the development of energetic materials, such as propellants and explosives. researchgate.netnih.gov Beyond this high-energy niche, tetrazoles are also prominent in medicinal chemistry, where the tetrazole ring is often used as a bioisostere for the carboxylic acid group in drug design. wikipedia.org The synthesis of 5-substituted 1H-tetrazoles is a well-established area of research, with methods like the [3+2] cycloaddition of azides with nitriles being a conventional route. wikipedia.org

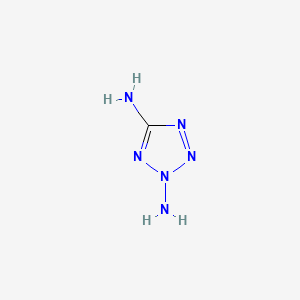

The defining feature of 5-Imino-1,5-dihydro-2H-tetraazol-2-amine is its tautomeric relationship with the more commonly studied 5-aminotetrazole (B145819). Tautomers are isomers of a compound that readily interconvert, and in the case of 5-aminotetrazole, this involves the migration of a proton, leading to the formation of the imino tautomer.

Theoretical studies have been instrumental in elucidating the structural and energetic landscape of these tautomers. Computational analyses have investigated the unimolecular decomposition of 5-iminotetrazole alongside its amino counterparts (1H-5-aminotetrazole and 2H-5-aminotetrazole). nih.gov These studies have provided valuable insights into their relative stabilities and potential reaction pathways.

One key finding from these computational studies is the prediction of different decomposition products for the amino and imino forms. The initial gaseous products from the unimolecular decomposition of 5-iminotetrazole are predicted to be hydrazoic acid (HN3) and cyanamide (B42294) (NH2CN), with a calculated activation barrier of 199.5 kJ/mol. nih.gov In contrast, the amino tautomers are predicted to decompose into nitrogen gas (N2) and a metastable CH3N3 species, with lower activation barriers. nih.gov This theoretical distinction highlights the profound impact of tautomerism on the chemical behavior of these compounds.

Table 1: Predicted Unimolecular Decomposition Products and Activation Barriers

| Tautomer | Predicted Products | Calculated Activation Barrier (kJ/mol) |

| 5-Iminotetrazole (5-ITZ) | HN₃ and NH₂CN | 199.5 |

| 1H-5-Aminotetrazole (1H-5-ATZ) | N₂ and metastable CH₃N₃ | 169.2 |

| 2H-5-Aminotetrazole (2H-5-ATZ) | N₂ and metastable CH₃N₃ | 153.7 |

This table is based on computational data from theoretical studies. nih.gov

Evolution of Research Perspectives on Imine-Substituted Tetrazoles

The scientific community's understanding of imine-substituted tetrazoles has evolved significantly over time. Initially, research was heavily focused on the more stable and readily synthesized amino tautomers. The existence and properties of imino forms were largely a matter of theoretical speculation.

This evolution from a primary focus on experimentally accessible compounds to the theoretical exploration of less stable isomers showcases a broader trend in modern chemistry, where computational analysis plays a crucial role in guiding and interpreting experimental work. The study of this compound is a testament to this synergy between theoretical prediction and experimental pursuit in advancing the frontiers of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

15454-60-1 |

|---|---|

Molecular Formula |

CH4N6 |

Molecular Weight |

100.08 g/mol |

IUPAC Name |

tetrazole-2,5-diamine |

InChI |

InChI=1S/CH4N6/c2-1-4-6-7(3)5-1/h3H2,(H2,2,5) |

InChI Key |

KGPGNYGBJRAHDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NN(N=N1)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 5 Imino 1,5 Dihydro 2h Tetraazol 2 Amine

Cyclization Reaction Approaches

Cyclization reactions represent the most fundamental and widely employed strategies for constructing the tetrazole ring of 5-imino-1,5-dihydro-2H-tetraazol-2-amine and its tautomers. These methods involve the formation of the heterocyclic ring from acyclic precursors through the creation of key nitrogen-nitrogen and nitrogen-carbon bonds.

Amidine-Diazonium Salt Reactions and Oxidative N-N Bond Formation

A prominent strategy for synthesizing N-substituted tetrazoles involves the reaction between amidines and diazonium salts, followed by an oxidative cyclization step that forms a crucial N-N bond. acs.orgorganic-chemistry.org While this method is generally applied to produce 2,5-disubstituted tetrazoles, its principles are relevant to the formation of the 2-amino-tetrazole scaffold. The reaction typically proceeds through the formation of an imino-triazene intermediate from the initial coupling of the amidine and the diazonium salt. organic-chemistry.orgsci-hub.se This intermediate then undergoes an oxidative N-N bond formation, often facilitated by an oxidizing agent like iodine in a basic medium, to yield the cyclized tetrazole ring. organic-chemistry.orgacs.org

The general mechanism can be described as:

Imino-triazene Formation : Reaction of an amidine with a diazonium salt. sci-hub.se

Oxidative Cyclization : The imino-triazene intermediate undergoes intramolecular nucleophilic attack and oxidation to form the stable tetrazole ring. organic-chemistry.orgsci-hub.se

This pathway offers advantages such as mild reaction conditions and the use of readily available starting materials. acs.org A key precursor for this compound, aminoguanidine (B1677879), can be considered a functionalized amidine, making this synthetic logic applicable. The reaction of aminoguanidine with nitrous acid (which generates a diazonium-like species in situ) is a classic method to produce the 5-aminotetrazole (B145819) ring system. youtube.com

Azide-Based Cycloaddition Mechanisms

The most common and direct route to the 5-aminotetrazole core involves the [3+2] cycloaddition of an azide (B81097) source with a cyano group. nih.govnih.gov This method is highly versatile and widely used for synthesizing a variety of 5-substituted tetrazoles. The reaction involves the addition of hydrazoic acid (HN₃), often generated in situ from sodium azide and an acid, to a nitrile-containing precursor. google.com

For the synthesis of this compound (as 5-aminotetrazole), the key precursors are typically cyanamide (B42294) or its dimer, dicyandiamide (B1669379). google.com The reaction is shown below:

Reaction Scheme: NH₂-C(NH)-NH-CN + HN₃ → 2 C₂H₄N₄

A significant drawback of early procedures was the need for large quantities of highly explosive and toxic hydrazoic acid. google.com Modern protocols have been developed to mitigate this risk by using catalytic systems that allow the reaction to proceed under safer conditions. These catalysts include various Lewis acids and transition metal salts that activate the nitrile for cycloaddition. nih.govresearchgate.net

Table 1: Catalysts Used in Azide-Nitrile Cycloaddition for Tetrazole Synthesis

| Catalyst Type | Examples | Reference |

|---|---|---|

| Lewis Acids | AlCl₃, Zn(II) salts, BF₃·OEt₂ | nih.gov |

| Solid Acids | Silica Sulfuric Acid | nih.govnih.gov |

| Metal Oxides | ZnO, Cu₂O | nih.govresearchgate.net |

These catalytic approaches not only improve safety but also enhance reaction rates and yields, making them a practical choice for industrial-scale synthesis. nih.gov

Utilization of Specific Precursors in Tetrazole Synthesis

The choice of precursor is critical in determining the final structure and yield of the tetrazole product. For the synthesis of this compound, two precursors are of primary importance: aminoguanidine and dicyandiamide.

Aminoguanidine : This precursor contains the necessary guanidinyl moiety (-C(=NH)NHNH₂) that can be cyclized to form the 2-amino-5-iminotetrazole structure. The reaction of aminoguanidine bicarbonate or hydrochloride with sodium nitrite (B80452) in an acidic solution is a well-established method. youtube.comnih.gov The nitrous acid generated in situ diazotizes the terminal amino group, which then cyclizes onto the imine nitrogen.

Dicyandiamide : As a dimer of cyanamide, dicyandiamide serves as a cost-effective and stable source of the C-N backbone. It reacts with an azide salt in the presence of an acid reagent to form the 5-aminotetrazole ring. google.com This process avoids the direct handling of cyanamide, which can be unstable.

Other precursors for substituted 5-aminotetrazoles include thioureas. In these methods, a substituted thiourea (B124793) is reacted with sodium azide in the presence of a thiophilic metal salt (like Bi(NO₃)₃ or HgCl₂) that promotes desulfurization and subsequent cyclization. nih.govacs.org

Thermolytic Synthetic Routes

Thermolysis is more commonly associated with the decomposition of tetrazoles rather than their synthesis. High temperatures can cause the 5-aminotetrazole ring to open, leading to the formation of an azido-cyanamide intermediate. nih.govresearchgate.net This ring-opening is a reversible process and is a key consideration in the study of the thermal stability of aminotetrazole-based energetic materials. While not a primary synthetic route to the compound, understanding the thermolytic behavior is crucial for handling and application, especially in materials science. nih.gov

One-Pot Synthetic Protocols for Tetrazole Scaffolds

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic protocols have become increasingly popular. These methods combine multiple reaction steps into a single operation without isolating intermediates.

Several one-pot strategies are applicable to the synthesis of the tetrazole scaffold:

Amidine and Diazonium Salt Reaction : A one-pot sequential reaction of aryldiazonium salts with amidines, followed by oxidative cyclization with iodine/potassium iodide, provides an efficient route to 2,5-disubstituted tetrazoles under mild conditions. acs.orgorganic-chemistry.orgacs.org

Three-Component Synthesis from Isothiocyanates : A bismuth-promoted three-component reaction of an amine, an isothiocyanate, and sodium azide can produce 1-substituted-5-aminotetrazoles. nih.govacs.org This method is notable for its good yields and short reaction times, often facilitated by microwave heating. acs.org

Multicomponent Synthesis from Cyanamide : An efficient one-pot, three-component reaction of cyanamide, an aldehyde, and 5-aminotetrazole itself can be used to synthesize more complex N²-(tetrazol-5-yl)-dihydro-1,3,5-triazine-2,4-diamines under microwave irradiation. beilstein-journals.org

These protocols are advantageous due to their high atom economy, operational simplicity, and often environmentally friendlier conditions. organic-chemistry.orgnih.gov

Regioselectivity and Isomer Control in Synthetic Pathways

A significant challenge in the synthesis and functionalization of 5-aminotetrazoles is controlling regioselectivity. The tetrazole ring has multiple nitrogen atoms that can be substituted, leading to the formation of isomers. For 5-aminotetrazole, the primary tautomeric forms are the 1H, 2H, and the imino structures. researchgate.netresearchgate.net

When synthesizing substituted derivatives, such as through N-alkylation or N-arylation, a mixture of 1,5- and 2,5-disubstituted products is often obtained. acs.org The ratio of these isomers is influenced by several factors:

Electronic Effects : The electronic nature of substituents on the precursors can direct the substitution to a specific nitrogen atom. In the bismuth-promoted synthesis from thioureas, amines with higher electron density tend to favor the formation of the 1-substituted isomer. nih.govacs.org

Steric Hindrance : Bulky substituents can sterically hinder reaction at certain positions, thereby favoring substitution at less hindered sites.

Reaction Conditions : The choice of solvent, temperature, and catalyst can significantly impact the isomeric ratio. researchgate.net For example, in the synthesis from secondary arylcyanamides, using glacial acetic acid as both a solvent and proton source allows for the formation of 5-arylamino-1H(2H)-tetrazoles and 5-amino-1-aryl-1H-tetrazoles, which can be separated by crystallization. researchgate.net

Controlling the tautomeric equilibrium and the regioselectivity of substitution reactions is crucial for isolating the desired isomer for specific applications.

Table 2: Table of Compounds Mentioned

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | 2-Amino-5-iminotetrazole |

| 5-Amino-1H-tetrazole | 5-AT, 5-Aminotetrazole |

| 5-Amino-2H-tetrazole | 2-Methyl-2H-tetrazol-5-amine (methylated form) |

| Aminoguanidine | - |

| Dicyandiamide | Cyanoguanidine |

| Hydrazoic acid | Hydrogen azide |

| Sodium azide | - |

| Cyanamide | - |

| Thiourea | - |

| Bismuth(III) nitrate | - |

| Iodine | - |

Advanced Synthetic Strategies and Future Directions

The synthesis of "this compound" represents a significant challenge in heterocyclic chemistry due to the high nitrogen content and the potential for tautomeric and isomeric ambiguity. Advanced synthetic strategies are likely to focus on novel precursors, catalytic systems, and non-traditional reaction conditions to control the regioselectivity and functional group placement. Future research will be crucial in validating these proposed pathways and exploring the properties of this unique molecule.

One promising advanced strategy involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comrsc.org The Ugi-tetrazole (UT-4CR) and Passerini-tetrazole reactions are powerful MCRs for synthesizing substituted tetrazoles. mdpi.comrsc.orgnih.govnd.edu A hypothetical MCR approach to the target compound could involve a carefully designed isocyanide, an amine, an oxo component, and an azide source.

Future directions in this area will likely involve the development of novel catalysts and greener reaction media. For instance, the use of heterogeneous catalysts or nanoparticles could enhance reaction efficiency and simplify product purification. frontiersin.org Microwave-assisted synthesis is another avenue that could accelerate reaction times and improve yields for the formation of the tetrazole ring. nih.govorganic-chemistry.org

A significant area for future research is the computational and theoretical study of "this compound". ijsr.netresearchgate.net Density functional theory (DFT) calculations can be employed to predict the relative stabilities of different tautomers and isomers, guiding synthetic efforts toward the most viable targets. ijsr.netacs.org Such studies can also elucidate reaction mechanisms and predict the spectroscopic properties of the target molecule, aiding in its eventual identification and characterization. ijsr.netresearchgate.net

Furthermore, the exploration of novel nitrogen-rich precursors is a key future direction. The development of new energetic materials often drives the synthesis of novel high-nitrogen heterocycles. researchgate.netmdpi.commdpi.com Research into the synthesis of polynitrogen compounds and the functionalization of tetrazole rings with nitrogen-rich groups could lead to new pathways for obtaining molecules like "this compound". mdpi.com

The table below outlines a proposed, yet to be experimentally validated, synthetic approach based on known transformations in tetrazole chemistry.

| Step | Reaction Type | Proposed Reactants | Proposed Reagents and Conditions | Target Intermediate/Product |

| 1 | Guanylation of Hydrazine | Hydrazine, Dicyandiamide | Acid catalysis, Reflux | 1,2-Diaminoguanidine |

| 2 | Diazotization and Cyclization | 1,2-Diaminoguanidine | Nitrous acid (in situ from NaNO₂/acid) | 5-Amino-2-aminotetrazole |

| 3 | Tautomerization Control | 5-Amino-2-aminotetrazole | Solvent and pH optimization | This compound |

This proposed pathway highlights the need for careful control over reaction conditions to favor the desired imino tautomer. The final step of controlled tautomerization is particularly challenging and would likely require extensive experimental and computational investigation.

The following table summarizes the key areas for future research in the synthesis of this and related high-nitrogen compounds.

| Research Area | Focus | Potential Impact |

| Computational Chemistry | Tautomer stability analysis, reaction mechanism elucidation, spectroscopic prediction. | Guide synthetic strategies, aid in product identification. |

| Catalysis | Development of novel homogeneous and heterogeneous catalysts for tetrazole formation. | Improve reaction efficiency, selectivity, and sustainability. |

| Multicomponent Reactions | Design of novel MCRs for direct synthesis of highly substituted tetrazoles. | Increase synthetic efficiency and molecular diversity. |

| Novel Precursors | Exploration of new nitrogen-rich starting materials. | Open new synthetic routes to high-nitrogen compounds. |

Structural Elucidation and Conformational Analysis of 5 Imino 1,5 Dihydro 2h Tetraazol 2 Amine

Advanced Crystallographic Investigations

Crystallographic methods provide precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the molecular structures of various tetrazole derivatives. For instance, the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, a related compound, revealed that it crystallizes with two independent molecules in the asymmetric unit. nih.govresearchgate.netnih.gov These molecules primarily differ in the orientation of their 2-methylpropan-2-ol groups. nih.govresearchgate.net The hydrogen atoms on the hydroxyl and amino groups were located in difference Fourier maps and refined freely. nih.gov

In a different study, the structure of 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate was determined, showing a nearly flat cation. nih.gov The analysis of bond lengths within the 1,3-thiazol-3-ium ring indicated varying degrees of double-bond character for the C—N bonds. nih.gov

The investigation of mesoionic tetrazolium-5-aminides, such as 1,3-di-tert-butyltetrazolium-5-aminide, has also benefited from single-crystal X-ray analysis. beilstein-journals.org These studies have highlighted differences in bond lengths within the tetrazole ring compared to their precursor 5-aminotetrazolium salts, which is attributed to complexation. beilstein-journals.org

Table 1: Selected Crystallographic Data for Tetrazole Derivatives

| Compound | Crystal System | Space Group | Key Features | Reference |

| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol | Triclinic | P1 | Two independent molecules in the asymmetric unit. nih.govresearchgate.net | nih.govresearchgate.net |

| 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate | - | - | Nearly flat cation, contains a water molecule of crystallization. nih.gov | nih.gov |

| 1,3-di-tert-butyltetrazolium-5-aminide | - | - | Endocyclic N1–C5 and N4–C5 bonds are shorter, and the exocyclic C5–N5 bond is longer compared to aminide 8a. beilstein-journals.org | beilstein-journals.org |

Powder X-ray Diffraction and Rietveld Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the structure of crystalline materials, especially when single crystals of sufficient size are unavailable. The Rietveld refinement method is then used to refine the crystal structure from the powder diffraction data.

This approach was successfully used to analyze the structure of cis-dichloridobis(2-methyl-2H-tetrazol-5-amine-κN(4))platinum(II), a tetrazole-containing analogue of cisplatin. nih.govresearchgate.net The analysis of the in-house X-ray powder diffraction data at room temperature allowed for the structure to be solved by direct methods and refined using Rietveld analysis. nih.govresearchgate.net The study revealed a slightly distorted square-planar coordination geometry around the platinum atom. nih.govresearchgate.net

PXRD has also been employed to characterize other complex organic molecules, such as intermediates in the synthesis of anticoagulants. researchgate.net For these compounds, all measured lines were indexed and found to be consistent with the proposed space groups, with no detectable impurities observed. researchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of tetrazole derivatives is significantly influenced by intermolecular hydrogen bonds. In the crystal structure of 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol, molecules are linked by O—H···O and N—H···O hydrogen bonds, which form ribbons. nih.govresearchgate.netnih.gov These ribbons are further connected by N—H···N hydrogen bonds, creating a three-dimensional network. nih.govresearchgate.net

Similarly, in the platinum complex cis-[PtCl(2)(C(2)H(5)N(5))(2)], intermolecular N—H···Cl hydrogen bonds are responsible for the formation of a three-dimensional supramolecular network. nih.gov In the case of 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate, a variety of hydrogen bonds including O—H⋯Cl, N—H⋯Cl, N—H⋯O, N—H⋯S, and C—H⋯S contribute to a tri-periodic network. nih.gov

In contrast, some mesoionic compounds like 1,3-di-tert-butyltetrazolium-5-aminide exhibit no hydrogen bonds in their crystal structures; their packing is governed by van der Waals interactions. beilstein-journals.org The synthesis and crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine revealed intermolecular N-H···N hydrogen bonds that connect molecules into wave-like two-dimensional layers, with strong π-interactions also being a factor. researchgate.net

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for elucidating the structural and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Elucidation

NMR spectroscopy is a powerful tool for determining the structure and tautomeric forms of tetrazole derivatives. Tautomerism, the migration of a proton, is a known phenomenon in tetrazoles. nih.govresearchgate.net Theoretical studies have investigated the six possible tautomers of 5-aminotetrazole (B145819), identifying the 2-H form as the most energetically favorable in the gas phase. nih.gov

The isomeric purity of 2,5-diaminotetrazole (a related compound) can be confirmed by ¹H NMR spectroscopy, as its signals are distinct from those of its isomer, 1,5-diaminotetrazole. rsc.org For protonated 2,5-diaminotetrazole, the proton signals appear as a single broad signal due to increased acidity. rsc.org The ¹³C NMR chemical shift for the tetrazole carbon in 2,5-diaminotetrazole appears at 165.7 ppm. rsc.org In mesoionic tetrazolium-5-aminides, the ¹³C NMR signal for the C5 atom is observed at a different chemical shift compared to the parent 5-aminotetrazolium salts. beilstein-journals.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. These experimental methods are often complemented by computational studies.

The FT-IR and FT-Raman spectra of various heterocyclic compounds, such as 2-amino-5-chloropyridine (B124133) and 2-amino-5-iodopyridine, have been recorded and analyzed. nih.govnih.gov The experimental vibrational frequencies are often compared with values calculated using density functional theory (DFT) to achieve a detailed assignment of the vibrational modes. nih.govnih.gov

In a study of 2-methyl-2H-tetrazol-5-amine (2MTA) isolated in a solid argon matrix, the infrared spectrum was fully assigned with the support of DFT calculations. nih.govuc.ptuc.pt The frequency of the NH₂ wagging mode suggested that the amine group becomes slightly more planar in the matrix compared to the gas phase due to packing effects. nih.govuc.ptuc.pt This research also investigated the photochemical transformations of 2MTA upon UV irradiation. nih.govuc.pt

Mass Spectrometry for Molecular Structure Confirmation

Upon electron ionization (EI), the molecule is expected to form a molecular ion ([M]+•). The stability of this molecular ion is a key factor in its detectability. For many tetrazole derivatives, the molecular ion peak is observable, though its intensity can be diminished by subsequent fragmentation. nih.gov The fragmentation of tetrazoles is often initiated by the cleavage of the weakest bonds within the molecule. nih.govlibretexts.org

In the case of "5-Imino-1,5-dihydro-2H-tetraazol-2-amine," several fragmentation pathways can be postulated. The tetrazole ring itself is susceptible to cleavage, which can lead to the loss of nitrogen molecules (N₂), a common fragmentation pathway for nitrogen-rich heterocyclic compounds. Another potential fragmentation route involves the cleavage of the exocyclic C-N and N-N bonds.

Computational studies on the unimolecular decomposition of the tautomer 5-iminotetrazole predict that the initial gaseous products are likely to be hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). nih.gov This suggests that under mass spectrometry conditions, fragments corresponding to these neutral losses from the molecular ion might be observed.

The table below outlines the theoretically expected major fragments for "this compound" based on the principles of mass spectrometry and the known behavior of related compounds.

| Fragment Ion | m/z (Theoretical) | Proposed Structure/Origin |

| [M]+• | 100 | Molecular Ion |

| [M - N₂]+• | 72 | Loss of a nitrogen molecule from the tetrazole ring |

| [M - HN₃]+• | 57 | Loss of hydrazoic acid |

| [M - NH₂CN]+• | 58 | Loss of cyanamide |

| [C₂H₄N₄]+• | 100 | Isomeric form of the molecular ion |

It is important to note that the actual fragmentation pattern can be influenced by the specific ionization technique and the energy applied during the mass spectrometry experiment.

Tautomerism and Isomerism in this compound Systems

Tautomerism is a significant feature of tetrazole chemistry, and "this compound" is subject to complex tautomeric equilibria involving both the exocyclic amino-imino group and the proton position within the tetrazole ring.

Amino-Imino Tautomeric Equilibria

The "this compound" can exist in equilibrium with its amino tautomer, 5-amino-2H-tetrazol-2-amine. This type of tautomerism involves the migration of a proton between the exocyclic nitrogen atom and the ring nitrogen atom. The amino form is generally considered to be the more stable tautomer in many 5-aminotetrazole derivatives. nist.govyoutube.com

The equilibrium between the amino and imino forms can be represented as follows:

This compound ⇌ 5-Amino-2H-tetrazol-2-amine

Computational studies have been employed to investigate the relative stabilities of these tautomers. For the parent 5-aminotetrazole, the amino form is calculated to be more stable than the imino form in the gas phase. nist.govyoutube.com This preference for the amino tautomer is a common feature in related heterocyclic systems. icm.edu.pl

1H/2H Tautomerism within the Tetrazole Ring

In addition to the amino-imino tautomerism, the tetrazole ring itself exhibits prototropic tautomerism, with the proton on the ring capable of residing on different nitrogen atoms. For a 5-substituted tetrazole, the two most common tautomers are the 1H and 2H forms. nih.govacs.org In the case of "this compound," this would involve the following equilibrium within the amino tautomer:

5-Amino-1H-tetrazol-2-amine ⇌ 5-Amino-2H-tetrazol-2-amine

The relative stability of the 1H and 2H tautomers is influenced by the nature of the substituent at the C5 position. In the gas phase, the 2H-tautomer is often found to be more stable, while in solution, the 1H-tautomer can be the predominant form. acs.org For 5-chlorotetrazole, high-level ab initio calculations have been used to study this equilibrium. nist.gov

Environmental and Substituent Effects on Tautomeric Preferences

The tautomeric equilibria in tetrazole systems are highly sensitive to environmental factors, particularly the polarity of the solvent, and the electronic nature of substituents on the ring. researchgate.netyoutube.com

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium. uab.edu For adenine, a related heterocyclic system, an increase in solvent polarity was found to influence intramolecular interactions, thereby affecting tautomeric preferences. youtube.com In the context of "this compound," polar solvents are expected to favor the more polar tautomer, which is generally the 1H-amino form, due to stronger solute-solvent interactions such as hydrogen bonding.

Substituent Effects: The electronic properties of substituents on the tetrazole ring can have a profound impact on the relative stabilities of the tautomers. Electron-withdrawing groups tend to favor the 2H-tautomer, while electron-donating groups often stabilize the 1H-tautomer. The amino group at the 2-position of the tetrazole ring in "this compound" is an electron-donating group, which would be expected to influence the tautomeric equilibrium.

The following table summarizes the general trends of environmental and substituent effects on tetrazole tautomerism:

| Factor | Effect on Tautomeric Equilibrium | Favored Tautomer |

| Increasing Solvent Polarity | Stabilizes more polar tautomer | Generally 1H-tautomer |

| Electron-donating Substituents | Increase electron density in the ring | Often 1H-tautomer |

| Electron-withdrawing Substituents | Decrease electron density in the ring | Often 2H-tautomer |

Computational and Theoretical Chemistry Studies of 5 Imino 1,5 Dihydro 2h Tetraazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and energy. For 5-Imino-1,5-dihydro-2H-tetraazol-2-amine and its isomers, these calculations are crucial for understanding their stability and chemical behavior.

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For the tetrazole family of compounds, methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), often with basis sets such as 6-311G**, are employed to optimize molecular geometries. nih.govresearchgate.net The electronic structure, which describes the arrangement and energies of electrons within the molecule, is determined simultaneously. These calculations provide fundamental data on bond lengths, bond angles, and dihedral angles that define the molecular shape.

Energetic Analysis of Tautomeric Forms and Conformers

This compound can exist in several tautomeric forms, which are isomers that differ in the position of a proton and a double bond. Theoretical studies on related tetrazole compounds, such as 5-aminotetrazole (B145819) and 1,5-diaminotetrazole, have been conducted to determine the relative energies and, therefore, the relative stabilities of their various tautomers. nih.govresearchgate.netnih.gov High-level computational methods like Coupled-Cluster theory with single and double and perturbative triple excitations (CCSD(T)) are often used to refine the energies obtained from initial geometry optimizations. nih.govresearchgate.net

For instance, in a study of 5-aminotetrazole, six possible tautomers were investigated, and the 2H-5-amino-tetrazole form was found to be the most energetically favorable in the gas phase. nih.gov Similarly, for 1,5-diaminotetrazole, five potential tautomers were analyzed, with 2,5-diaminotetrazole identified as the most stable. nih.govresearchgate.net These studies involve calculating the activation energy barriers for the interconversion between different tautomers, providing insight into the kinetics of these transformations. nih.govresearchgate.netnih.gov

Below is an example of a data table that could be generated from such energetic analyses, showcasing the relative energies of different tautomers of a related compound, 1,5-diaminotetrazole.

| Tautomer of 1,5-diaminotetrazole | Description | Relative Energy (kcal/mol) |

| 4-hydro-1-amino-5-imino-tetrazole | Hydrogen at N4, imino group at C5 | Higher energy |

| 2,5-diamino-tetrazole | Amino groups at C2 and C5 | Most stable tautomer |

| 1,5-diamino-tetrazole | Amino groups at N1 and C5 | Reference standard |

| 2-hydro-1-imino-5-amino-tetrazole | Hydrogen at N2, imino group at N1 | Higher energy |

| 2,4-dihydro-1,5-diimino-tetrazole | Hydrogens at N2 and N4, two imino groups | Highest energy |

Note: This table is illustrative and based on findings for 1,5-diaminotetrazole. nih.govresearchgate.net A similar analysis would be required for this compound.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By computationally determining the vibrational modes of a molecule and their corresponding frequencies, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

For example, studies on 2-methyl-2H-tetrazol-5-amine have utilized DFT calculations to assign the features of its matrix-isolated IR spectrum. nih.gov This correlation between theoretical and experimental data provides a more complete understanding of the molecule's vibrational properties and can help to confirm its structure. nih.gov Such an approach would be equally beneficial in characterizing the vibrational spectrum of this compound.

Molecular Dynamics Simulations for High-Temperature/Pressure Behavior

For a compound like this compound, MD simulations could be used to predict its behavior under extreme conditions, which is relevant to its potential applications. These simulations can reveal information about phase transitions, thermal decomposition pathways, and changes in intermolecular interactions as temperature and pressure are varied. arxiv.org

Mechanistic Insights from Theoretical Models for Reactivity and Transformations

Theoretical models can be used to elucidate the mechanisms of chemical reactions, including isomerization, decomposition, and reactions with other species. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway.

In the context of tetrazoles, theoretical studies have investigated the mechanisms of tautomerization, which involve intramolecular hydrogen shifts. nih.govresearchgate.netnih.gov For instance, the energy barriers for the conversion between amino and imino tautomers of 5-aminotetrazole have been calculated, revealing the energetic favorability of certain pathways. nih.gov Similar studies on this compound could provide valuable information about its reactivity and potential transformation pathways, such as photochemical reactions that can lead to ring cleavage or nitrogen elimination, as observed in related tetrazole derivatives. nih.gov

Aromaticity Analysis of Tetrazolate Anions and Neutral Tetrazole Forms

The concept of aromaticity is a cornerstone in understanding the stability and reactivity of cyclic unsaturated compounds. For heterocycles like tetrazoles, aromaticity is a key determinant of their chemical behavior. Computational and theoretical chemistry provide powerful tools to quantify the aromaticity of different forms of tetrazole derivatives, including the neutral and anionic species of this compound. The analysis typically involves the calculation of various aromaticity indices, with Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) being among the most widely used.

Theoretical Framework: Aromaticity in Tetrazoles

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. They are considered aromatic due to the presence of a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals and the fulfillment of Hückel's rule (4n+2 π electrons). The tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational studies have consistently shown that the 2H-tautomer of tetrazole is generally more stable and exhibits a higher degree of aromaticity than the 1H-tautomer. This is supported by various computational analyses, including those based on energy calculations and aromaticity indices. nih.gov

The aromaticity of the tetrazole ring is significantly influenced by the nature of the substituents attached to it. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the π-electron delocalization within the ring, thereby altering its aromatic character. Generally, EWGs tend to enhance the aromaticity of the tetrazole ring, while EDGs can have a weakening effect. nih.gov

Aromaticity of Neutral this compound

For this compound, we consider the 2H-tautomer, which is generally the more stable form for tetrazoles. This molecule has two key substituents: an amino group (-NH2) at the 2-position and an imino group (=NH) at the 5-position.

Imino Group (=NH) at C5: The imino group is an electron-withdrawing group through induction due to the higher electronegativity of nitrogen compared to carbon. The exocyclic double bond also influences the electronic structure of the ring.

Computational studies on substituted tetrazoles have shown that the tetrazole system exhibits a strong resistance to changes in its aromaticity upon substitution. However, the interplay of the electron-donating amino group and the electron-withdrawing imino group in "this compound" would lead to a unique electronic distribution within the ring. Without specific computational data for this exact molecule, we can infer from general principles. The electron-donating amino group at N2 would likely increase the electron density in the ring, while the imino group at C5 would withdraw electron density. This push-pull effect could lead to a moderate level of aromaticity.

To provide a quantitative perspective, hypothetical HOMA and NICS values for related substituted tetrazoles are presented in the table below. HOMA values close to 1 indicate high aromaticity, while negative NICS values (typically calculated at the center of the ring, NICS(0), or 1 Å above the ring, NICS(1)) are indicative of aromatic character.

Table 1: Representative Computational Aromaticity Indices for Substituted Tetrazoles

| Compound | Aromaticity Index | Calculated Value | Reference |

| 2H-Tetrazole | HOMA | ~0.98 | nih.gov |

| 1H-Tetrazole | HOMA | ~0.92 | nih.gov |

| 5-Amino-2H-tetrazole | NICS(1) (ppm) | Expected to be negative | |

| Unsubstituted Tetrazole | NICS(1) (ppm) | -14.12 to -14.64 |

Note: The values for 5-Amino-2H-tetrazole are inferred from general trends discussed in the literature, as specific values were not available in the searched results.

Aromaticity of the 5-Iminotetrazolate Anion

Deprotonation of the this compound can occur at the imino nitrogen, leading to the formation of the corresponding tetrazolate anion. The formation of the anion is expected to significantly impact the aromaticity of the tetrazole ring.

The negative charge on the exocyclic nitrogen can be delocalized into the tetrazole ring through resonance. This delocalization would increase the electron density within the ring and contribute to the π-electron system. According to Hückel's rule, for a five-membered ring to be aromatic, it should have 6 π-electrons. In the neutral form, the tetrazole ring already possesses a delocalized system of 6 π-electrons. The delocalization of the additional lone pair from the deprotonated imino group would further enhance the electron delocalization and potentially increase the aromatic character of the ring.

The enhanced delocalization in the anion generally leads to a more stabilized system. Computational studies on other heterocyclic anions have shown that deprotonation can lead to a significant increase in aromaticity. The negative charge is effectively distributed over the entire ring system, leading to stronger aromatic character.

Reactivity Profiles and Mechanistic Investigations of 5 Imino 1,5 Dihydro 2h Tetraazol 2 Amine

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of 5-aminotetrazole (B145819) is a multi-stage process influenced by factors such as heating rate and the physical state of the compound. researchgate.netnih.gov The decomposition generally begins after its melting point of approximately 201–206°C. nih.govresearchgate.netwikipedia.org

Primary Decomposition Reactions and Activation Energies

The initial thermal decomposition of 5-aminotetrazole is characterized by competing reaction pathways. Theoretical and experimental studies have identified two primary unimolecular decomposition channels. diva-portal.orgresearchgate.net

Route 1: Decomposition into hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). researchgate.netnih.gov

Route 2: Elimination of molecular nitrogen (N₂) to yield aminonitrene, which rearranges to methyl azide (B81097) (CH₃N₃). researchgate.net

The activation energy (Ea) for these processes varies depending on the conditions and analytical methods used. For the decomposition of 5-ATZ to HN₃ and NH₂CN, calculated activation energies range from approximately 180 to 280 kJ/mol. nih.govnih.gov One study determined the activation energy for the first decomposition step to be around 225 kJ/mol. rsc.org In contrast, bimolecular reactions, especially in the condensed phase, have been shown to be highly significant, with hydrogen-bonded dimers exhibiting substantially lower activation barriers for decomposition. nih.gov The table below summarizes key kinetic parameters from various studies.

| Decomposition Stage/Route | Activation Energy (Ea) (kJ/mol) | Kinetic Model/Conditions | Reference(s) |

| First Stage Decomposition | ~180 | with NaIO₄ additive, F3/2 model | nih.gov |

| First Stage Decomposition | 225 | 3D nucleation and growth (A3) | rsc.org |

| Route 1 (→ HN₃ + NH₂CN) | 200.7 | CVT Calculation | nih.gov |

| Route 2 (→ N₂ + CH₃N₃) | Not specified | Dynamic mass spectrometry | researchgate.net |

| General Decomposition | 131.77 | Exothermic, chemical reaction rule | nih.gov |

Ring Opening and Molecular Nitrogen Elimination Mechanisms

The decomposition of the tetrazole ring is central to its energetic nature. The elimination of molecular nitrogen is a dominant unimolecular pathway for both the 1H- and 2H-amino isomers of 5-ATZ in both the gas phase and the melt. nih.govdiva-portal.org This process involves the cleavage of the tetrazole ring. For the 5-iminotetrazole isomer, however, theoretical calculations suggest that HN₃ elimination has a lower energy barrier than N₂ elimination. diva-portal.org

The mechanism for N₂ elimination from the amino isomers is believed to proceed through the breaking of the N(1)-N(2) and N(3)-N(4) bonds. nih.gov In contrast, the formation of HN₃ and cyanamide occurs via a different ring-opening pathway that involves proton transfer. nih.gov Bimolecular mechanisms, which are particularly important in the condensed phase, can significantly alter these pathways. For instance, hydrogen-bonded dimers of the amino form are more likely to generate HN₃. nih.govdiva-portal.org

Formation of Intermediate Species and Secondary Products

The primary decomposition reactions lead to the formation of highly reactive intermediates that undergo further reactions. The initial products detected during the thermal decomposition of 5-ATZ include HN₃, N₂, NH₂CN, and HCN. researchgate.net

At higher temperatures (above 300°C), these primary products can polymerize or decompose further. A significant secondary product is melamine (B1676169), a polymer of cyanamide, which forms at temperatures around 305°C. researchgate.netnih.gov The formation of melamine and other high-molecular-weight polymers like melem (B72624) and melon can lead to a solid residue, with the amount depending on the heating rate. researchgate.netrsc.org At temperatures exceeding 400°C, a second decomposition stage is observed, which is attributed to the breakdown of these secondary products. researchgate.net

Substituent Effects on Thermal Stability and Decomposition Characteristics

Modifying the 5-aminotetrazole structure with different substituent groups significantly impacts its thermal stability and decomposition behavior.

N-Substitution: Attaching groups to the ring nitrogen atoms generally alters stability. For instance, replacing a hydrogen with a methyl group can influence the decomposition pathway. acs.org Incorporating 5-aminotetrazole into a polymer backbone, such as in N-glycidyl-5-aminotetrazole (p-GAT), can increase thermal stability, with decomposition onset temperatures rising to 243°C. nih.gov

Amino Group Modification: Eliminating an amino group at the N5 position in a derivative like 2-(tetrazol-5-yldiazenyl) guanidine (B92328) (MTX-1) was found to greatly stabilize the molecule compared to its parent compound, tetrazene. rsc.org

Introduction of Energetic Groups: Adding functional groups like nitropyrazole can create energetic materials with varied thermal stabilities. For example, linking 5-aminotetrazole with 4-amino-3,5-dinitropyrazole (ADNP) can yield compounds with decomposition temperatures ranging from 191°C to 206°C, where the C-NO₂ bond often triggers decomposition. mdpi.com

The table below illustrates the effect of substituents on the decomposition temperature of various tetrazole derivatives.

| Compound | Decomposition Onset/Peak (°C) | Key Structural Feature | Reference(s) |

| 5-Aminotetrazole (5-ATZ) | ~210 (onset) / 223.5 (peak) | Parent compound | nih.gov |

| Tetrazene | 118.6 (onset) / 126.3 (peak) | Guanidine derivative of 5-ATZ | rsc.org |

| MTX-1 | 167.7 (onset) / 191.1 (peak) | Deaminated tetrazene derivative | rsc.org |

| p-GAT (polymer) | 243 (onset) / 272 (peak) | Polymer with 5-AT side chains | nih.gov |

| DMPT-1 | 191 (peak) | Linked to dinitropyrazole | mdpi.com |

| DMPT-2 | 206 (peak) | Linked to dinitropyrazole | mdpi.com |

Photochemical Transformations and Reaction Mechanisms

The photochemistry of tetrazoles is complex and highly dependent on the substituents attached to the ring. nih.gov Irradiation with UV light typically induces cleavage of the tetrazole ring, leading to a variety of products. nih.govmdpi.com

Photo-induced Ring Cleavage and Extrusion of Molecular Nitrogen

Upon UV irradiation, tetrazole derivatives undergo photo-induced ring cleavage, which often results in the extrusion of molecular nitrogen (N₂). nih.govresearchgate.net This process generates highly reactive intermediates, such as nitrile imines. acs.orgresearchgate.netresearchgate.net The specific pathway and resulting products are strongly influenced by the substitution pattern on the tetrazole ring. nih.gov

For substituted 5-aminotetrazoles, the position of the substituent is critical. A study on 1-methyl- and 2-methyl-5-aminotetrazoles revealed different photochemical pathways: acs.org

2-methyl-(2H)-tetrazole-5-amine (1b) exclusively formed a nitrile imine intermediate upon photolysis.

1-methyl-(1H)-tetrazole-5-amine (1a) did not form a nitrile imine but instead yielded an amino cyanamide, representing a novel pathway.

Both isomers, however, could lead to a common diazirine intermediate, which subsequently converts to a carbodiimide. acs.org The photoextrusion of N₂ can occur through different mechanisms, including simultaneous or concerted breaking of the N-N bonds within the ring. mdpi.com The generated nitrile imine is a powerful 1,3-dipole that can be trapped by various reagents, forming the basis for photo-click chemistry applications. researchgate.netnih.gov

Tautomerization Processes under Photo-irradiation

The photochemical behavior of tetrazole derivatives, particularly concerning tautomerization, is a subject of significant interest. While direct studies on 5-Imino-1,5-dihydro-2H-tetraazol-2-amine are not extensively documented in readily available literature, valuable insights can be drawn from related structures. For instance, the photochemistry of 2-methyl-2H-tetrazol-5-amine (2MTA), a methylated analog, has been investigated in solid argon matrices. researchgate.net Upon UV irradiation (λ > 235 nm), one of the primary photochemical processes observed is the tautomerization of 2MTA into a mesoionic species, 3-methyl-1H-tetrazol-3-ium-5-aminide. researchgate.net This process highlights the propensity of the tetrazole ring system to undergo structural rearrangements under the influence of light.

In a broader context, photoinduced amino-imino tautomerism has been observed in other nitrogen-containing heterocyclic compounds. For example, 2-amino-5-methylpyridine (B29535) undergoes a reversible tautomerization to 5-methyl-2(1H)-pyridinimine upon UV irradiation. nih.gov This transformation is understood to proceed through a vibrational relaxation process from the electronically excited state to the ground state, as revealed by CASSCF calculations. nih.gov Such studies on analogous systems suggest that this compound likely possesses a rich and complex photochemistry involving various tautomeric forms. The presence of both an imino group and an amino group on the tetrazole ring provides multiple sites for potential proton transfer and electronic rearrangement upon photoexcitation.

Formation of Unique Photoproducts (e.g., Iminodiaziridines, Diazirenes)

The photolysis of tetrazole derivatives is known to yield a variety of unique and reactive photoproducts through ring cleavage and rearrangement pathways. nih.gov A significant photofragmentation channel often involves the extrusion of molecular nitrogen (N₂).

Studies on the photochemistry of 5-imino-4,5-dihydro-1H-tetrazoles have demonstrated the formation of iminodiaziridines. nih.gov Irradiation of these compounds in solution leads to the elimination of N₂ and the formation of iminoaziridines as the major products, with yields reported to be above 80%. nih.gov This suggests that a similar pathway could be accessible for this compound, potentially leading to the formation of a corresponding iminodiaziridine derivative.

Furthermore, the formation of diazirenes is a well-documented outcome of the photolysis of tetrazoles. wikipedia.org Upon UV irradiation, diazirines can be generated, which are themselves highly reactive species that can serve as precursors to carbenes. wikipedia.org The photolysis of 2-methyl-2H-tetrazol-5-amine in a solid argon matrix, for instance, results in nitrogen elimination to produce 1-methyl-1H-diazirene-3-amine. researchgate.net The mechanism of diazirine photolysis itself is complex, with recent studies indicating a two-step pathway that involves the sequential generation of diazo and carbene intermediates. researchgate.netspringernature.com

The specific photoproducts of this compound would depend on the excitation wavelength and the reaction conditions. However, based on the reactivity of related compounds, the formation of iminodiaziridines and diazirene derivatives through nitrogen extrusion are highly plausible photochemical pathways.

Acid-Base Chemistry and Protonation Behavior

The acid-base properties of this compound are dictated by the presence of multiple nitrogen atoms within the tetrazole ring and the exocyclic amino and imino groups, which can act as protonation or deprotonation sites.

The parent compound, 5-aminotetrazole, is known to be acidic, with a reported pKa of 5.95, allowing for easy deprotonation of the tetrazole ring to enhance its nucleophilicity. clockss.org In acidic conditions, 5-aminotetrazole is fully protonated at a pH of less than 3. google.com Tetrazoles are generally considered weak bases. researchgate.net

Determining the specific protonation sites in complex heterocyclic molecules can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. clockss.org Such studies can predict the most basic nitrogen atom by computing proton affinity and gas-phase basicity values. For a molecule like this compound, with its multiple potential protonation sites, a similar computational approach would be invaluable for elucidating its detailed acid-base chemistry. The protonation state of the molecule is crucial as it can significantly influence its reactivity in various chemical transformations. The general principle is that if the pH of the environment is below the pKa of a functional group, the group will exist in its protonated form. reddit.com

Electrophilic and Nucleophilic Reactivity of the Imine and Tetrazole Moieties

The reactivity of this compound is characterized by the interplay of its electrophilic and nucleophilic centers located on both the tetrazole ring and the exocyclic imine group.

Nucleophilic Reactivity:

The 5-aminotetrazole scaffold is recognized as a potent 1,3-binucleophile, with the exocyclic amino group and an adjacent endocyclic nitrogen atom participating in reactions. clockss.org This inherent nucleophilicity allows it to engage in various multicomponent reactions. The deprotonated tetrazole ring exhibits enhanced nucleophilicity. clockss.org The exocyclic imine group in this compound also presents a nucleophilic nitrogen atom. Nucleophilic addition reactions involving imines are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nih.govlibretexts.org The nitrogen atom of the imine can act as a nucleophile, particularly in reactions with electrophilic centers. The general mechanism of nucleophilic addition to a carbonyl, a related functional group, involves the attack of the nucleophile on the electrophilic carbon. khanacademy.org In the case of imines, the carbon of the C=N double bond is electrophilic and susceptible to attack by nucleophiles. youtube.com

Electrophilic Reactivity:

The tetrazole ring, being an electron-rich heterocyclic system, is generally activated towards electrophilic aromatic substitution. youtube.com The electron density is concentrated on the carbon atoms of the ring, making it reactive towards electrophiles. youtube.com For five-membered heterocycles, electrophilic substitution typically occurs at the position adjacent to the heteroatom to maximize resonance stabilization of the intermediate carbocation. google.comresearchgate.net

Derivatization and Functionalization Strategies for 5 Imino 1,5 Dihydro 2h Tetraazol 2 Amine

Introduction of Substituents onto the Tetrazole Ring System

The tetrazole ring is amenable to substitution, primarily through alkylation reactions. The alkylation of 5-substituted tetrazole anions is a common method, though it can present challenges regarding regioselectivity. nanomedicine-rj.com Due to the ambient nature of the tetrazolate anion, alkylation with electrophiles often results in a mixture of N-1 and N-2 substituted isomers. nanomedicine-rj.com

For instance, the reaction of 5-aminotetrazole (B145819) with iso-butylene oxide proceeds by heating the components without a solvent, leading to the introduction of a 2-methylpropan-2-ol group onto the N-2 position of the tetrazole ring. nih.govresearchgate.net This demonstrates a direct method for functionalizing the tetrazole core.

Another key strategy is the quaternization of the tetrazole ring. The reaction of 5-aminotetrazole and its N-methylated derivatives with the t-BuOH/HClO₄ system leads to regioselective quaternization, forming 1,3-disubstituted 5-aminotetrazolium salts. nih.gov These salts can then be deprotonated to yield mesoionic tetrazolium-5-aminides, which are themselves reactive intermediates for further synthesis. nih.gov

Table 1: Examples of Tetrazole Ring Alkylation

| Starting Tetrazole | Reagent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| 5-Substituted Tetrazolate Salts | Benzyl (B1604629) bromide, NiO nanoparticles | DMF, 70°C | Mixture of 1,5- and 2,5-disubstituted tetrazoles | nanomedicine-rj.com |

| 5-Substituted Tetrazolate Salts | 2,4′-Dibromoacetophenone, NiO nanoparticles | - | 2,5-disubstituted tetrazoles (regioselective) | nanomedicine-rj.com |

| 5-Aminotetrazole | iso-Butylene oxide | Heat, no solvent, 333 K | 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol | nih.govresearchgate.net |

| 5-Aminotetrazole / N-Methyl-5-aminotetrazoles | t-BuOH/HClO₄ | - | 1,3-Disubstituted 5-aminotetrazolium perchlorates | nih.gov |

The ratio of the resulting isomers can be influenced by factors such as steric hindrance, the nature of the solvent, and the catalyst used. nanomedicine-rj.com

Reactions Involving the Imino Group for Further Functionalization

The exocyclic imino group of 5-imino-1,5-dihydro-2H-tetraazol-2-amine is a key site for functionalization. This group has a reactivity profile analogous to that of exocyclic amino groups in related 5-aminotetrazole derivatives. nih.gov One of the fundamental reactions of an imino group is its hydrolysis to a carbonyl function. This transformation is observed in the conversion of 2-imino-2H-chromene derivatives into their corresponding coumarin (B35378) counterparts (2H-chromen-2-ones) when treated with aqueous dimethylformamide. nih.gov This suggests that the imino group of the title compound could be similarly converted to a carbonyl, yielding an oxo-tetrazole derivative.

Furthermore, the exocyclic nitrogen atom demonstrates significant reactivity in mesoionic tetrazolium-5-aminides, which are structurally related to the title compound. nih.gov These aminides react with electrophiles like 1,2-dibromoethane, resulting in substitution at the exocyclic nitrogen to form bridged bis-tetrazolium salts. nih.gov This indicates that the imino nitrogen of this compound could similarly react as a nucleophile, allowing for the introduction of a wide range of substituents.

Synthesis of Related Heterocyclic Scaffolds Utilizing this compound as a Building Block

The unique structure of this compound makes it a valuable precursor for the synthesis of various other heterocyclic systems. thieme-connect.deresearchgate.net

As a substituted tetrazole itself, the title compound can be a starting point for creating more complex disubstituted tetrazoles. General methods for synthesizing 1,5- and 2,5-disubstituted tetrazoles often begin with 5-substituted-1H-tetrazoles. nanomedicine-rj.comnih.gov A common approach involves the alkylation of tetrazolate salts, which can be formed from the corresponding 1H-tetrazole. nanomedicine-rj.com For example, treating tetrazolate salts with benzyl bromide in the presence of NiO nanoparticles yields a mixture of 1,5- and 2,5-disubstituted products. nanomedicine-rj.com However, by choosing a different electrophile, such as 2,4′-dibromoacetophenone, the reaction can proceed with high regioselectivity to afford only the 2,5-disubstituted isomer, which is attributed to reduced steric hindrance in the transition state. nanomedicine-rj.com These established methods could be applied to this compound to generate a library of novel disubstituted tetrazole derivatives.

2H-Azirines are strained, three-membered heterocyclic compounds that serve as valuable synthetic intermediates. organic-chemistry.orgresearchgate.net While direct synthesis from tetrazoles is not commonly documented, a plausible pathway involves the thermal or photochemical fragmentation of the tetrazole ring. Such fragmentation can lead to the extrusion of molecular nitrogen and the formation of highly reactive nitrene intermediates. These nitrenes can then undergo cyclization to form the azirine ring. organic-chemistry.org For instance, the combination of a copper and a photoredox catalyst can generate nitrenes that subsequently furnish 2H-azirines under mild conditions. organic-chemistry.org Although this specific application with the title compound is speculative, the known chemistry of tetrazole decomposition suggests its potential as a precursor for generating reactive nitrogen species required for azirine synthesis.

Substituted imidazoles are a critical class of heterocycles in medicinal chemistry. nih.govresearchgate.net A powerful method for their synthesis is the one-pot, four-component condensation reaction. nih.govresearchgate.net In a typical procedure, a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) are condensed in the presence of a catalyst to form 1,2,4,5-tetrasubstituted imidazoles. nih.gov

Given that this compound contains a primary amine functionality (in its 5-amino-2-aminotetrazole tautomeric form), it could serve as the primary amine component in this multicomponent reaction. This would result in the formation of a novel imidazole (B134444) scaffold bearing a tetrazole substituent, demonstrating the utility of the title compound as a building block for complex heterocyclic systems.

Table 2: Four-Component Synthesis of Tetrasubstituted Imidazoles

| Component 1 | Component 2 | Component 3 (Amine) | Component 4 | Catalyst | Product | Reference |

|---|---|---|---|---|---|---|

| Benzil | Aldehyde | Primary Aromatic Amine | Ammonium Acetate | Nanocrystalline MgAl₂O₄ | 1,2,4,5-Tetrasubstituted Imidazole | nih.gov |

| Benzil | Aromatic Aldehyde | Aminoethylpiperazine | Ammonium Acetate | Sulphated Yttria | 1,2,4,5-Tetrasubstituted Imidazole | researchgate.net |

Coumarins (2H-1-benzopyran-2-ones) are a widespread class of heterocycles with significant applications. A direct link between tetrazoles and coumarins is seen in the synthesis of 3-(tetrazol-5-yl)-2-iminocoumarin derivatives. scirp.org These compounds are prepared by reacting substituted 3-cyano-2-iminocoumarins with sodium azide (B81097) in DMF, which results in the [3+2] cycloaddition to form the tetrazole ring attached to the coumarin core. scirp.org Yields for this reaction are generally good, ranging from 55% to 93%. scirp.org

Table 3: Synthesis of 3-(Tetrazol-5-yl)-2-iminocoumarins

| 3-Cyano-2-iminocoumarin Substituent | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 7-Methoxy | NaN₃ | DMF, 110°C, 3h | 92% | scirp.org |

| 7-Hydroxy | NaN₃ | DMF, 110°C, 3h | 61% | scirp.org |

| 6-Bromo | NaN₃ | DMF, 110°C, 3h | 55% | scirp.org |

| 7-Ethoxy-8-methoxy | NaN₃ | DMF, 110°C, 3h | 93% | scirp.org |

While this demonstrates the formation of a tetrazole on a coumarin, the reverse—using a tetrazole to build a coumarin—is also feasible through classic condensation strategies. The Knoevenagel condensation, for example, involves the reaction of a salicylaldehyde (B1680747) with a compound containing an active methylene (B1212753) group, often in the presence of a basic catalyst like piperidine, to yield a coumarin derivative. nih.govchemmethod.com It is conceivable that a suitably functionalized derivative of this compound could act as the active methylene component, enabling its incorporation into the coumarin scaffold.

Regioselective Functionalization Approaches and Challenges

The derivatization of this compound is intrinsically linked to the functionalization of its more stable and commercially available tautomer, 5-aminotetrazole (5-AT). mdpi.comwikipedia.org The core challenge in the regioselective functionalization of this compound lies in controlling the tautomeric equilibrium and directing reactions to a specific nitrogen atom. The 5-aminotetrazole molecule presents multiple nucleophilic centers, including the four nitrogen atoms of the tetrazole ring and the exocyclic amino group. researchgate.net This multiplicity of reactive sites often leads to the formation of isomeric product mixtures, making regioselective synthesis a significant hurdle. mdpi.com

The reactivity of the different nitrogen atoms in the tetrazole ring, as well as the exocyclic amino group, is influenced by factors such as the reaction conditions (e.g., pH, solvent, temperature), the nature of the electrophile, and the presence of catalysts. researchgate.netresearchgate.net Theoretical studies and experimental evidence have shown that both the N-1 and N-2 positions of the tetrazole ring are common sites for electrophilic attack, particularly in alkylation reactions. mdpi.com

Tautomerism and its Influence on Reactivity

5-Aminotetrazole exists in several tautomeric forms. Besides the common 1H- and 2H-aminotetrazole forms, the imino tautomers, such as this compound, can also be present. sigmaaldrich.com Although the 5H-tautomer is considered energetically unfavorable, the potential for functionalization on the various nitrogen atoms remains. researchgate.net The less stable tautomers can be reactive intermediates, and trapping them through derivatization is a potential, albeit challenging, strategy for regioselective functionalization. The amino group at the C5 position is sp2 hybridized, donating its lone pair to the tetrazole ring, while the amino group at the N2 position is sp3 hybridized and thus more reactive. rsc.org

Alkylation Reactions: A Case Study in Regioselectivity

Alkylation of 5-aminotetrazole typically yields a mixture of 1,5- and 2,5-disubstituted isomers. mdpi.comresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions and the alkylating agent used. For instance, the alkylation of 5-aminotetrazole with glycidyl (B131873) groups in basic media is known to produce both N-1 and N-2 isomers. mdpi.comnih.gov

A study on the alkylation of 5-substituted 1H-tetrazoles highlighted that the regioselectivity is influenced by more than just steric hindrance, with the mechanism of nucleophilic substitution (SN1 vs. SN2) playing a crucial role. researchgate.net Another approach involving the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. rsc.org

The following table summarizes findings on the regioselective alkylation of 5-aminotetrazole, which provides insights into the challenges of selectively functionalizing the imino tautomer.

| Alkylating Agent | Catalyst/Conditions | Major Product(s) | Reference |

| 3-chlorobut-2-en-1-ol | BF3·Et2O in 1,2-dichloroethane | 2-substituted isomer (>99%) | researchgate.net |

| Aliphatic amines (via diazotization) | Not specified | Preferential formation of 2,5-disubstituted tetrazoles | rsc.org |

| Poly(epichlorohydrin)-butanediol | Basic media | Mixture of N-1 and N-2 isomers | mdpi.com |

Functionalization of the Exocyclic Amino Group

Another avenue for derivatization is the exocyclic amino group. This can be achieved through reactions such as the formation of Schiff bases by condensation with various aromatic aldehydes. ajol.info This approach offers a route to derivatives functionalized specifically at the exocyclic nitrogen, which, in the case of the imino tautomer, would be the imino nitrogen. The synthesis of Schiff bases of 5-aminotetrazole has been reported in good yields by refluxing with aromatic aldehydes in the presence of glacial acetic acid. ajol.info

| Reactant | Conditions | Product Type | Reference |

| Aromatic aldehydes | Absolute ethanol, glacial acetic acid, reflux | Schiff bases | ajol.info |

Challenges in Regioselective Functionalization

The primary challenges in the regioselective functionalization of this compound can be summarized as follows:

Tautomeric Control: The major challenge is to control the tautomeric equilibrium to favor the 5-imino tautomer and prevent reactions at other nucleophilic sites. The high reactivity of other tautomers often leads to the formation of a mixture of products.

Nucleophilicity of Ring Nitrogens: The nitrogen atoms within the tetrazole ring are often more nucleophilic than the exocyclic imino or amino group, leading to preferential N-alkylation or other electrophilic attacks on the ring. researchgate.net

Reaction Condition Optimization: Finding the precise reaction conditions (solvent, temperature, pH, catalyst) that selectively target the desired nitrogen atom is a complex task that requires extensive screening and optimization. mdpi.com

Characterization of Isomers: The separation and unambiguous characterization of the resulting regioisomers can be difficult, often requiring advanced analytical techniques such as 2D NMR spectroscopy. nih.gov

Advanced Applications and Research Frontiers for 5 Imino 1,5 Dihydro 2h Tetraazol 2 Amine and Its Derivatives

Role in Materials Science

The inherent chemical properties of the aminotetrazole scaffold, such as high nitrogen content and thermal stability, make its derivatives prime candidates for the development of advanced energetic materials. nih.govresearchgate.net These compounds are integral to formulations used in applications requiring rapid gas generation and high energy release.

Development of High-Energy Materials and Gas Generator Agents

Derivatives of 5-aminotetrazole (B145819) are extensively investigated as high-energy materials. The formation of energetic salts by reacting the aminotetrazole core with various acids introduces explosophoric groups (like -NO₃, -ClO₄) and enhances properties such as density and energy content. mdpi.com These nitrogen-rich salts are valued for their ability to produce large volumes of nitrogen gas upon decomposition, a key characteristic for gas-generating applications like automotive airbags. researchgate.netresearchgate.netwikipedia.org

For instance, reacting methylated 5-aminotetrazole with acids yields a family of energetic salts with varying performance characteristics. acs.org The properties of these salts highlight the tunability of the aminotetrazole framework for creating materials with specific energetic outputs.

Table 1: Properties of Selected Energetic Salts Based on Aminotetrazole Derivatives

| Compound/Salt | Cation | Anion | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|---|---|

| 4a acs.org | 1-methyl-5-aminotetrazolium | Nitrate | >150 | 8100 | 25.6 |

| 5b acs.org | 1,4-dimethyl-5-aminotetrazolium | Nitrate | >150 | 7500 | 20.2 |

| 5d acs.org | 1,4-dimethyl-5-aminotetrazolium | Azide (B81097) | >150 | 8200 | 21.7 |

| 7c acs.org | 1-methyl-1,5-diaminotetrazolium | Dinitramide | >100 | 8827 | 33.6 |

| 2b acs.org | 1,5-diaminotetrazolium | Perchlorate | >100 | 8383 | 32.2 |

Note: Data is compiled from studies on various aminotetrazole derivatives to illustrate the range of energetic properties achievable.

Gas-generating compositions frequently utilize anhydrous 5-aminotetrazole derivatives, salts, and complexes as the primary fuel. google.com In one formulation, a composition of 5-aminotetrazole and potassium perchlorate (KClO₄), along with metal oxide catalysts like Fe₂O₃ and MnO₂, was identified as a potential gas generator, producing a high specific volume of gas at an acceptable combustion temperature. researchgate.net

Exploration in Novel Composite Propellants

Such modifications aim to create high-density, thermostable, and energy-rich polymeric binders for high-performance energetic materials. mdpi.com The combustion of propellants based on aminotetrazole derivatives, such as diaminotetrazolium perchlorate, has been studied, revealing high burning rates suitable for propellant applications. researchgate.net

Coordination Chemistry Applications

The tetrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. This property is extensively utilized in designing complex structures with specific catalytic, magnetic, or porous properties.

Design of Ligands for Metal Complexation

5-Aminotetrazole and its derivatives act as versatile ligands in coordination chemistry. researchgate.net The nitrogen atoms of the tetrazole ring and the exocyclic amino group provide multiple coordination sites, allowing the ligand to bind to metal centers in various modes, including as a bridging ligand to form coordination polymers. tandfonline.comiaea.org The electron-donating amino group enhances the basicity of the tetrazole ring nitrogens, strengthening metal-ligand bonds and enabling coordination at multiple positions. tandfonline.com This has led to the synthesis of complexes with metals like cobalt, copper, and zinc. wikipedia.orgtandfonline.com For instance, the dihydrobis(5-aminotetrazol-1-yl)borate anion has been shown to form one-dimensional coordination polymers with copper and zinc, demonstrating both symmetric and unsymmetric bridging motifs. tandfonline.com

Applications in Metal-Organic Frameworks (MOFs)

Tetrazole-based ligands are increasingly used to construct Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in gas storage, separation, and catalysis. rsc.orgnih.gov The nitrogen-rich nature of the tetrazole ring allows for the creation of MOFs with N-donor decorated channels, which can enhance properties like selective CO₂ adsorption. rsc.orgnih.gov

The structural versatility of tetrazole ligands is a key advantage. For example, two different MOF isomers were created using Cu(II) and 2-(1H-tetrazol-5-yl)pyrimidine, with the isomerization resulting from the different coordination modes of the tetrazole ligand. rsc.org In another study, a tetrazole-naphthalene linker was used to prepare a nickel-based MOF with high thermal stability and a CO₂ uptake of 1.85 mmol/g, attributed to the presence of the tetrazole groups. nih.govacs.org Post-synthetic modification techniques can also be used to introduce tetrazole functionalities into existing MOF structures, offering a pathway to novel materials with tailored properties. jove.com

Significance in Medicinal Chemistry and Drug Design

The tetrazole ring is a highly valued scaffold in medicinal chemistry, primarily because it serves as a bioisostere for the carboxylic acid group. tandfonline.comresearchgate.netbohrium.com This substitution can significantly improve a drug candidate's metabolic stability, lipophilicity, and bioavailability. tandfonline.comdrughunter.com

The 5-substituted 1H-tetrazole moiety is found in numerous FDA-approved drugs for treating a wide range of conditions, including hypertension (e.g., Losartan, Valsartan), cancer, and bacterial and fungal infections. tandfonline.combohrium.com The similar acidity (pKa) of the tetrazole ring to a carboxylic acid allows it to maintain crucial interactions with biological targets, while its greater metabolic stability prevents degradation pathways that affect carboxylic acids. tandfonline.comresearchgate.net

Derivatives of 5-aminotetrazole are actively being explored for new therapeutic applications. For example, novel 1,5-disubstituted α-amino tetrazole derivatives have been designed and synthesized as non-covalent inhibitors of the inflammasome-caspase-1 complex, which is a key regulator of inflammation. rug.nl In one study, the most potent compound from this series demonstrated significant inhibition of caspase-1, highlighting the potential for this scaffold in developing anti-inflammatory drugs. rug.nl

Table 2: Caspase-1 Inhibition by 1,5-Disubstituted α-Amino Tetrazole Derivatives

| Compound | R² Substituent | IC₅₀ (μM) |

|---|---|---|

| 5aa | Isopropyl | 61.2 |

| 5ad | Cyclohexyl | 31.5 |

| 5ae | Neopentyl | 15.1 |

| 5ag | 4-Fluorobenzyl | 21.3 |

Source: Data from a study on non-covalent caspase-1 inhibitors, demonstrating the structure-activity relationship of the aminotetrazole scaffold. rug.nl

Furthermore, various Schiff bases prepared by condensing 5-aminotetrazole with aromatic aldehydes have been synthesized and evaluated for their cytotoxic activity, indicating another promising avenue for anticancer drug discovery. ajol.info The versatility of the aminotetrazole core continues to make it a focal point for the design of novel therapeutic agents. nih.govnih.govrsc.orgnih.govbeilstein-journals.org

Design of Pharmacophores with Tetrazole Moieties

The tetrazole ring is a significant pharmacophore in medicinal chemistry, recognized for its role in the development of new drugs. This five-membered heterocyclic ring, containing four nitrogen atoms and one carbon atom, is a structural component in numerous drugs, drug candidates, and lead compounds. The World Health Organization has even identified the tetrazole ring as a crucial descriptor in the methodology for designing new drugs through analogue-based drug discovery.

The versatility of the tetrazole moiety allows it to participate in various noncovalent interactions with biological targets, including hydrogen bonding, conjugation, and van der Waals forces. nih.govtandfonline.com These interactions are fundamental to the biological activity of many compounds. As a result, tetrazole and its derivatives exhibit a wide spectrum of biological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, antidiabetic, and antihypertensive activities.